2-fluoro-5-methyl-1H-imidazole
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Overview
Description
2-Fluoro-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. The presence of a fluorine atom at the second position and a methyl group at the fifth position makes this compound unique. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reaction of ylides with sulfur tetrafluoride and sulfuryl difluoride in diethyl ether at low temperatures, followed by a gradual increase in temperature to room temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nickel Catalysts: Used in the cyclization of amido-nitriles.
Sulfur Tetrafluoride and Sulfuryl Difluoride: Used in the formation of fluoroimidazolium salts.
Major Products Formed:
Disubstituted Imidazoles: Formed through cyclization reactions.
Fluoroimidazolium Salts: Formed through reactions with sulfur tetrafluoride and sulfuryl difluoride.
Scientific Research Applications
2-Fluoro-5-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of 2-fluoro-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Fluoro-5-methyl-1H-imidazole can be compared with other similar compounds, such as:
2-Methylimidazole: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluoro-1H-imidazole: Lacks the methyl group, affecting its reactivity and applications.
2-Fluoro-1H-imidazole: Lacks the methyl group at the fifth position, leading to variations in its chemical behavior.
The presence of both the fluorine atom and the methyl group in this compound makes it unique and versatile for various applications.
Properties
CAS No. |
57212-35-8 |
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Molecular Formula |
C4H5FN2 |
Molecular Weight |
100.09 g/mol |
IUPAC Name |
2-fluoro-5-methyl-1H-imidazole |
InChI |
InChI=1S/C4H5FN2/c1-3-2-6-4(5)7-3/h2H,1H3,(H,6,7) |
InChI Key |
YTTFVSPNUAQHOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)F |
Origin of Product |
United States |
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